molecular formula C10H13F3N4O B3039237 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide CAS No. 1001518-97-3

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Cat. No. B3039237
CAS RN: 1001518-97-3
M. Wt: 262.23 g/mol
InChI Key: BXGTWNUKZBTFDZ-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide, commonly known as CPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPH belongs to the class of pyrazole derivatives that possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of various trifluoromethylazoles and imidazopyridines, demonstrating significant potential in pH measurement in biological media through 19F NMR spectroscopy (Jones et al., 1996).
  • It is a part of the synthesis of new succinyl-spaced pyrazoles, showcasing the regioselective cyclocondensation reactions, indicating its utility in creating diverse chemical structures (Bonacorso et al., 2011).

Applications in Biological and Pharmaceutical Research

  • The compound shows potential in the design of trifluoromethyl-substituted pyrazoles, which can undergo various chemical transformations, suggesting applications in drug design and synthesis (Sha et al., 2014).
  • It plays a role in the creation of biheterocyclic compounds from levulinic acid, indicating its relevance in the development of new molecules with potential biological activity (Flores et al., 2015).

Innovative Chemical Transformations

  • The compound is used in the synthesis of various azoles, showcasing its flexibility in creating diverse heterocyclic compounds, a crucial aspect in pharmaceutical chemistry (Tumosienė & Beresnevicius, 2007).
  • It contributes to the creation of trifluoromethyl-substituted pyrazoles and pyrazolines, indicating its role in developing compounds with specific electronic and structural properties (Zhang et al., 2014).

properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O/c11-10(12,13)8-5-7(6-1-2-6)17(16-8)4-3-9(18)15-14/h5-6H,1-4,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGTWNUKZBTFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150169
Record name 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

CAS RN

1001518-97-3
Record name 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001518-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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